Cas no 3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile)

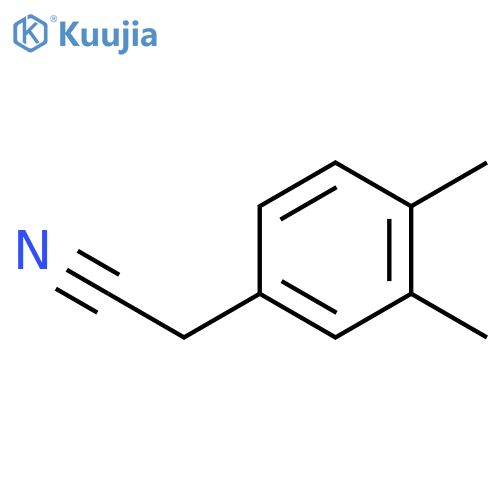

3020-06-2 structure

商品名:2-(3,4-Dimethylphenyl)acetonitrile

2-(3,4-Dimethylphenyl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3,4-Dimethylphenyl)acetonitrile

- 3,4-Dimethylphenylacetonitrile

- Benzeneacetonitrile,3,4-dimethyl-

- NS00048924

- NSC-26232

- 3,4-Dimethylacetonitrile

- Benzeneacetonitrile, 3,4-dimethyl-

- EINECS 221-168-3

- AKOS010813880

- 3020-06-2

- 3,4-Dimethylbenzyl cyanide

- (3,4-Dimethylphenyl)acetonitrile #

- MFCD00019829

- CS-0257129

- 3,4-Dimethylbenzeneacetonitrile

- UNII-CP3RTS4L38

- ACETONITRILE, 3,4-XYLYL-

- F79221

- DTXSID80184296

- NSC26232

- NSC 26232

- SCHEMBL3244749

- (3,4-Dimethylphenyl)acetonitrile

- CP3RTS4L38

- 3,4-Xylylacetonitrile

- EN300-66234

- FT-0634604

- DTXCID90106787

- DB-021947

-

- MDL: MFCD00019829

- インチ: InChI=1S/C10H11N/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7H,5H2,1-2H3

- InChIKey: XNSHCUIBMZSUGL-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(CC#N)C=C1C

計算された属性

- せいみつぶんしりょう: 145.08900

- どういたいしつりょう: 145.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- 密度みつど: 0,99 g/cm3

- ふってん: 86°C 1mm

- PSA: 23.79000

- LogP: 2.36948

2-(3,4-Dimethylphenyl)acetonitrile セキュリティ情報

- 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R20/21/22; R36/37/38

- 危険レベル:IRRITANT

2-(3,4-Dimethylphenyl)acetonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(3,4-Dimethylphenyl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66234-10.0g |

2-(3,4-dimethylphenyl)acetonitrile |

3020-06-2 | 95% | 10.0g |

$248.0 | 2023-02-13 | |

| Enamine | EN300-66234-0.5g |

2-(3,4-dimethylphenyl)acetonitrile |

3020-06-2 | 95% | 0.5g |

$77.0 | 2023-02-13 | |

| Enamine | EN300-66234-0.05g |

2-(3,4-dimethylphenyl)acetonitrile |

3020-06-2 | 95% | 0.05g |

$23.0 | 2023-02-13 | |

| Cooke Chemical | BD2169548-5g |

2-(3,4-Dimethylphenyl)acetonitrile |

3020-06-2 | 95+% | 5g |

RMB 2192.00 | 2025-02-20 | |

| Aaron | AR00BDVU-25g |

3,4-Dimethylphenylacetonitrile |

3020-06-2 | 95% | 25g |

$386.00 | 2025-01-23 | |

| abcr | AB150611-10g |

3,4-Dimethylphenylacetonitrile, 97%; . |

3020-06-2 | 97% | 10g |

€236.90 | 2025-02-20 | |

| Ambeed | A558836-5g |

2-(3,4-Dimethylphenyl)acetonitrile |

3020-06-2 | 95% | 5g |

$119.0 | 2024-07-28 | |

| A2B Chem LLC | AF30110-1g |

2-(3,4-Dimethylphenyl)acetonitrile |

3020-06-2 | 95% | 1g |

$28.00 | 2024-04-20 | |

| Crysdot LLC | CD12086884-100g |

2-(3,4-Dimethylphenyl)acetonitrile |

3020-06-2 | 95+% | 100g |

$627 | 2024-07-24 | |

| Advanced ChemBlocks | P38953-25g |

3,4-Dimethylphenylacetonitrile |

3020-06-2 | 95% | 25g |

$540 | 2024-05-21 |

2-(3,4-Dimethylphenyl)acetonitrile 関連文献

-

Michael North,Marta Omedes-Pujol,Carl Young Org. Biomol. Chem. 2012 10 4289

3020-06-2 (2-(3,4-Dimethylphenyl)acetonitrile) 関連製品

- 622-75-3(1,4-Phenylenediacetonitrile)

- 2947-60-6((3-Methylphenyl)acetonitrile)

- 34688-71-6(2-Mesitylacetonitrile)

- 16213-85-7(2-(2,5-Dimethylphenyl)acetonitrile)

- 626-22-2(1,3-Phenylenediacetonitrile)

- 22364-68-7(2-Methylphenylacetonitrile)

- 39101-54-7(3,5-Dimethylphenylacetonitrile)

- 613-73-0(2-[2-(cyanomethyl)phenyl]acetonitrile)

- 2947-61-7(p-Methylbenzyl cyanide)

- 120511-74-2(5-Methyl-1,3-benzenediacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3020-06-2)2-(3,4-Dimethylphenyl)acetonitrile

清らかである:99%

はかる:25g

価格 ($):374.0